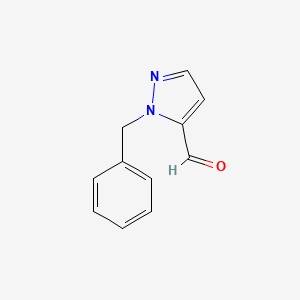![molecular formula C21H23ClN2O B560787 (2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol CAS No. 106865-68-3](/img/structure/B560787.png)
(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol is a member of the hapalindole-type family of natural products, which are hybrid isoprenoid-indole alkaloids. These compounds are produced exclusively by certain cyanobacterial strains, particularly those in Subsection V. This compound, like other hapalindoles, features an isonitrile- or isothiocyanate-containing indole alkaloid skeleton with a cyclized isoprene unit .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hapalindole V involves the biosynthesis of indole-isonitrile intermediates from cyanobacteria. The process includes the formation of both cis and trans geometrical isomers, which are pivotal early biosynthetic intermediates . Enzymatic assays using specific enzymes such as WelI1 and WelI3 have demonstrated the ability to catalyze the formation of these isomers .
Industrial Production Methods: Advances in synthetic biology and biocatalysis may offer scalable methods for industrial production in the future .
Análisis De Reacciones Químicas
Types of Reactions: (2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol undergoes various chemical reactions, including oxidative coupling, which is a common method for functionalizing the indole moiety. This reaction typically occurs at the 3-position of the indole due to its intrinsic nucleophilicity .
Common Reagents and Conditions: Oxidative coupling reactions often involve the use of base/oxidants or oxidants alone. Enolates and phenols are common nucleophiles used in these reactions .
Major Products: The major products formed from these reactions include various indole alkaloids with modified functional groups, which can be further diversified through additional enzymatic steps .
Aplicaciones Científicas De Investigación
(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol and its analogs have been explored for their broad-spectrum cytotoxicities against multidrug-resistant bacteria, fungi, and human tumor cells . These compounds have shown potential as natural antibiotics and anticancer agents. Additionally, they are studied for their unique biosynthetic pathways, which offer insights into natural product diversification and enzyme catalysis .
Mecanismo De Acción
The mechanism of action of hapalindole V involves its interaction with cellular targets through its isonitrile group. This group is known to form covalent bonds with nucleophilic sites in proteins, disrupting their function. The compound’s broad-spectrum cytotoxicity is attributed to its ability to inhibit multiple cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds: (2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol is part of a larger family of indole alkaloids, including fischerindoles, ambiguines, and welwitindolinones . These compounds share a common biosynthetic pathway but differ in their structural modifications and biological activities.
Uniqueness: What sets hapalindole V apart is its specific isonitrile-containing indole alkaloid skeleton, which is less common among natural products. This unique structure contributes to its potent biological activities and makes it a valuable compound for scientific research .
Propiedades
Número CAS |
106865-68-3 |
|---|---|
Fórmula molecular |
C21H23ClN2O |
Peso molecular |
354.878 |
InChI |
InChI=1S/C21H23ClN2O/c1-6-20(4)16(22)10-15-19(2,3)12-8-7-9-14-17(12)13(11-24-14)21(15,25)18(20)23-5/h6-9,11,15-16,18,24-25H,1,10H2,2-4H3/t15-,16-,18+,20+,21+/m0/s1 |
Clave InChI |
CMGQSGIXZPECQF-UAOIFFKFSA-N |
SMILES |
CC1(C2CC(C(C(C2(C3=CNC4=CC=CC1=C43)O)[N+]#[C-])(C)C=C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


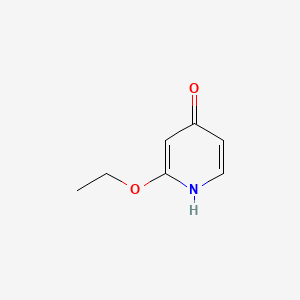

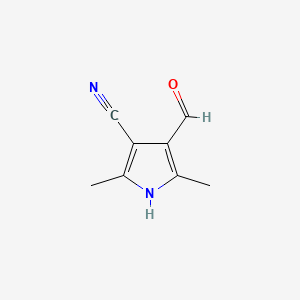
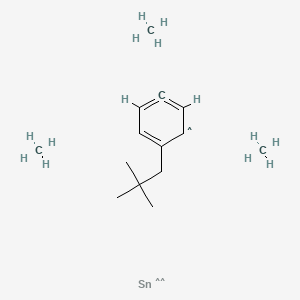
![4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole](/img/structure/B560714.png)
![4,5-Dihydroacenaphtho[5,4-d]thiazole](/img/structure/B560716.png)
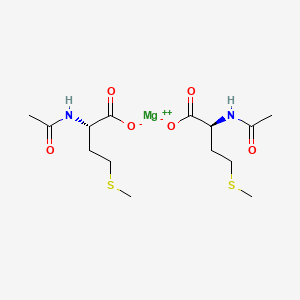
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]thiazin-8(1H)-amine](/img/structure/B560721.png)

![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)



